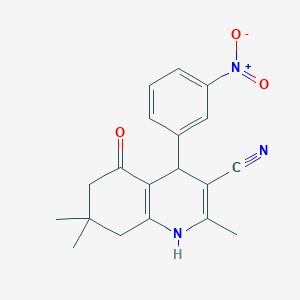![molecular formula C21H18N2O2 B4892164 N-{4-[(2-phenylacetyl)amino]phenyl}benzamide](/img/structure/B4892164.png)
N-{4-[(2-phenylacetyl)amino]phenyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(2-phenylacetyl)amino]phenyl}benzamide, also known as PAPB, is a chemical compound used in scientific research. It was first synthesized in 2010 by a group of researchers led by Dr. Zhen Xi at the University of Michigan. PAPB is a potent inhibitor of the proteasome, a cellular complex responsible for breaking down unwanted proteins. In recent years, PAPB has gained attention as a potential tool for studying the proteasome and its role in various biological processes.
Mechanism of Action
N-{4-[(2-phenylacetyl)amino]phenyl}benzamide acts as a potent inhibitor of the proteasome by binding to its active site. This prevents the proteasome from breaking down unwanted proteins, leading to their accumulation within the cell. This accumulation can have various effects on cell function, depending on the specific proteins involved.
Biochemical and Physiological Effects:
The inhibition of the proteasome by N-{4-[(2-phenylacetyl)amino]phenyl}benzamide can have various biochemical and physiological effects. One of the most well-studied effects is the induction of apoptosis, a programmed cell death process. This occurs due to the accumulation of unwanted proteins, which can activate various signaling pathways leading to cell death. N-{4-[(2-phenylacetyl)amino]phenyl}benzamide has also been shown to induce cell cycle arrest, inhibit DNA repair, and modulate immune function.
Advantages and Limitations for Lab Experiments
N-{4-[(2-phenylacetyl)amino]phenyl}benzamide has several advantages as a tool for studying the proteasome. It is a potent and specific inhibitor that can be used to selectively block proteasome function. It is also relatively easy to synthesize and can be obtained in large quantities. However, N-{4-[(2-phenylacetyl)amino]phenyl}benzamide also has some limitations. It can have off-target effects on other cellular pathways, making it difficult to interpret results. Additionally, its potency can make it difficult to use in vivo, as high doses may lead to toxicity.
Future Directions
There are several future directions for research involving N-{4-[(2-phenylacetyl)amino]phenyl}benzamide. One area of interest is the development of more specific proteasome inhibitors that can target specific subunits or functions of the proteasome. Another area of interest is the use of N-{4-[(2-phenylacetyl)amino]phenyl}benzamide in combination with other drugs to enhance their efficacy. Finally, N-{4-[(2-phenylacetyl)amino]phenyl}benzamide may have potential as a therapeutic agent for diseases involving dysregulated proteasome function, such as cancer and neurodegenerative diseases.
Synthesis Methods
The synthesis of N-{4-[(2-phenylacetyl)amino]phenyl}benzamide involves a series of chemical reactions starting from commercially available starting materials. The first step involves the reaction of 2-phenylacetic acid with thionyl chloride to form 2-phenylacetyl chloride. This is then reacted with 4-aminophenol to form the intermediate product, N-(2-phenylacetyl)-4-aminophenol. Finally, this intermediate is reacted with benzoyl chloride to form N-{4-[(2-phenylacetyl)amino]phenyl}benzamide.
Scientific Research Applications
N-{4-[(2-phenylacetyl)amino]phenyl}benzamide has been used extensively in scientific research as a tool for studying the proteasome. The proteasome is a complex cellular machinery responsible for breaking down unwanted proteins. It plays a critical role in various biological processes, including cell cycle regulation, DNA repair, and immune response. Dysregulation of the proteasome has been implicated in various diseases, including cancer, neurodegenerative diseases, and autoimmune disorders.
properties
IUPAC Name |
N-[4-[(2-phenylacetyl)amino]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2/c24-20(15-16-7-3-1-4-8-16)22-18-11-13-19(14-12-18)23-21(25)17-9-5-2-6-10-17/h1-14H,15H2,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGSAREZRQXGFLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-[(2-phenylacetyl)amino]phenyl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-{[1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]methyl}phenyl)dimethylamine](/img/structure/B4892087.png)
![5-(4-fluorophenyl)-N-(1-phenylethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4892088.png)
![(3aS*,5S*,9aS*)-5-(3,4-difluorophenyl)-2-(4-methoxybenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4892106.png)



![3,3'-methylenebis{6-[(4-nitrobenzoyl)amino]benzoic acid}](/img/structure/B4892126.png)
![6-{[5-(4-chloro-3-nitrophenyl)-2-furyl]methylene}-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4892132.png)
![[3-oxo-1-phenyl-3-(2-thienyl)propyl]malononitrile](/img/structure/B4892133.png)
![[4-(2-chlorobenzyl)-1-(4-ethoxybenzyl)-4-piperidinyl]methanol](/img/structure/B4892135.png)

![2-[(5-methyl-2-furyl)methyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B4892161.png)
![2-(methoxymethyl)-5-methyl-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4892181.png)
![5-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4892184.png)